PF-543 HCl

Übersicht

Beschreibung

PF-543 HCl is a novel, cell-permeable, potent, and selective inhibitor of sphingosine kinase-1 (SphK1). It inhibits SphK1 with a Ki of 3.6 nM and is more than 100-fold selective for SphK1 over the SphK2 isoform .

Synthesis Analysis

The synthesis of PF-543 derivatives has been reported in several studies. In one study, the introduction of a propyl moiety into the sulfonyl group of PF-543 resulted in an excellent result of 1.7 nM of IC50 of SK1 . Another study synthesized a PF-543 derivative containing an aliphatic long chain, which exhibited an inhibitory effect on SK1 similar to that of PF-543 .Molecular Structure Analysis

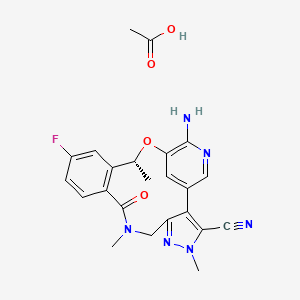

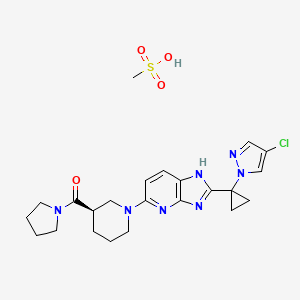

The molecular formula of PF-543 HCl is C27H32ClNO4S. The molecular weight is 502.1 g/mol . The IUPAC name is [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride .Chemical Reactions Analysis

PF-543 HCl is a potent and selective SphK1 inhibitor. It exhibits more than 100-fold selectivity for SphK1 over SphK2 .Physical And Chemical Properties Analysis

PF-543 HCl has a molecular weight of 502.1 g/mol. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 9 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Sphingosine Kinase-1 Inhibitor

PF-543 HCl is a novel, cell-permeable, potent, and selective inhibitor of sphingosine kinase-1 (SphK1). It inhibits SphK1 with a Ki of 3.6 nM, is sphingosine competitive, and is more than 100-fold selective for SphK1 over the SphK2 isoform .

Modulation of Sphingosine Levels

PF-543 HCl can decrease the level of endogenous S1P by 10-fold with a proportional increase in the level of sphingosine .

Autophagy Inducer

PF-543 HCl stimulates granular accumulation of microtubule-associated protein light chain 3 (LC3). It also induces LC3-I to LC3-II conversion, which is inhibited by autophagy inhibitors, wortmannin, 3-methyladenine (3-MA), and bafilomycin A1 .

Anticancer Activity

PF-543 HCl has shown to inhibit the growth and metastasis of several types of cancer cells, including ovarian, colorectal, and breast cancers . It also suppresses HCT-116 tumor xenograft growth in mice .

Necrosis and Apoptosis Inducer

In human head and neck squamous cell carcinoma (SCC) cells, PF-543 HCl promotes necrosis and apoptosis .

Anti-inflammatory and Antifibrotic

PF-543 HCl has shown anti-inflammatory and antifibrotic effects in a range of in vivo disease models .

Structural Importance of the Tolyl Group

A study has verified the necessity of the tolyl group of PF-543 for Sphingosine Kinase 1 inhibitory activity .

Metabolic Stability

Both PF-543 and its derivatives showed poor microsomal stability, indicating that structural modifications of its other parts may be necessary for medical applications .

Wirkmechanismus

Target of Action

PF-543 HCl, developed by Pfizer, is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1) . SPHK1 is an enzyme that catalyzes the formation of 1-phospho-sphingosine (S1P) from sphingosine . It is considered the rate-limiting enzyme in the production of S1P , a molecule that plays a crucial role in various physiological and pathological processes .

Mode of Action

PF-543 HCl inhibits SPHK1 in a sphingosine-competitive manner . It decreases the level of endogenous S1P by 10-fold with a proportional increase in the level of sphingosine . This suggests that PF-543 HCl effectively disrupts the balance of S1P and sphingosine in the cell, thereby altering the downstream signaling pathways regulated by these molecules.

Biochemical Pathways

The primary biochemical pathway affected by PF-543 HCl is the sphingosine to S1P conversion pathway , regulated by SPHK1 . By inhibiting SPHK1, PF-543 HCl reduces the production of S1P, a signaling molecule involved in various cellular processes such as cell growth and survival . This could potentially affect multiple downstream effects, including anti-cancer, anti-fibrotic, and anti-inflammatory processes .

Pharmacokinetics

One study suggests that pf-543 hcl and its derivatives show poor microsomal stability

Result of Action

PF-543 HCl has been reported to induce apoptosis, necrosis, and autophagy . It also stimulates the granular accumulation of microtubule-associated protein light chain 3 (LC3) and induces LC3-I to LC3-II conversion . These effects suggest that PF-543 HCl can influence cell survival and death pathways, potentially making it a useful tool in cancer research and treatment.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4S.ClH/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;1H/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKWAZFYPZMDGJ-VQIWEWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PF 543 HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(R)-(3,3-Dimethylcyclobutyl)({6-[4-(Trifluoromethyl)-1h-Imidazol-1-Yl]pyridin-3-Yl}amino)methyl]benzene-1-Carbonyl}-Beta-Alanine](/img/structure/B609974.png)

![2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide](/img/structure/B609976.png)

![[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B609979.png)

![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)